(R)-1-Cbz-3-aminomethylpyrrolidine
Overview
Description
®-1-Cbz-3-aminomethylpyrrolidine is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with an aminomethyl group and a benzyloxycarbonyl (Cbz) protecting group. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cbz-3-aminomethylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-aminomethylpyrrolidine.
Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of ®-1-Cbz-3-aminomethylpyrrolidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-1-Cbz-3-aminomethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
®-1-Cbz-3-aminomethylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Cbz-3-aminomethylpyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby altering cellular processes.
Comparison with Similar Compounds
®-1-Boc-3-aminomethylpyrrolidine: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-1-Cbz-3-aminomethylpyrrolidine: The enantiomer of ®-1-Cbz-3-aminomethylpyrrolidine with opposite chirality.
®-1-Cbz-3-aminopyrrolidine: Lacks the aminomethyl group but retains the Cbz-protected pyrrolidine structure.
Uniqueness: ®-1-Cbz-3-aminomethylpyrrolidine is unique due to its specific chiral configuration and the presence of both the aminomethyl and Cbz groups, making it a versatile intermediate in asymmetric synthesis and drug development.
Properties
IUPAC Name |
benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZARJOZJFAOQF-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363970 | |
Record name | (R)-1-Cbz-3-aminomethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217749-69-3 | |
Record name | (R)-1-Cbz-3-aminomethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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